1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.: 187850-76-6
VCID: VC7526467
InChI: InChI=1S/C12H12N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,13,14,15,17)
SMILES: C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Molecular Formula: C12H12N4OS2
Molecular Weight: 292.38

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

CAS No.: 187850-76-6

Cat. No.: VC7526467

Molecular Formula: C12H12N4OS2

Molecular Weight: 292.38

* For research use only. Not for human or veterinary use.

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea - 187850-76-6

Specification

CAS No. 187850-76-6
Molecular Formula C12H12N4OS2
Molecular Weight 292.38
IUPAC Name 1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Standard InChI InChI=1S/C12H12N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,13,14,15,17)
Standard InChI Key XLWOAEQDPWZRNR-UHFFFAOYSA-N
SMILES C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea, reflects its bifunctional architecture:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design .

  • Allylthio substituent (-S-CH₂-CH=CH₂): Introduces a reactive sulfur atom and an unsaturated allyl group, which may participate in covalent binding or redox reactions.

  • Phenylurea moiety (-NH-C(=O)-NH-C₆H₅): Imparts hydrogen-bonding capacity and aromatic interactions, commonly associated with kinase inhibition and CNS activity .

Table 1: Physicochemical Properties of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

PropertyValue
CAS No.187850-76-6
Molecular FormulaC₁₂H₁₂N₄OS₂
Molecular Weight292.38 g/mol
SMILESC=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
InChIKeyXLWOAEQDPWZRNR-UHFFFAOYSA-N
SolubilityNot available

Synthesis and Structural Elaboration

General Synthesis Strategy

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves a multi-step protocol:

  • Formation of the 1,3,4-Thiadiazole Core: Reacting thiosemicarbazide with carboxylic acid derivatives (e.g., aldehydes or ketones) under acidic conditions, followed by cyclization.

  • Introduction of the Allylthio Group: A nucleophilic substitution reaction where a thiolate anion (e.g., allyl mercaptan) displaces a leaving group (e.g., halide) at the 5-position of the thiadiazole ring.

  • Attachment of the Phenylurea Moiety: Condensation of the 2-amino group of the thiadiazole with phenylisocyanate, forming the urea linkage.

Key Reaction Conditions

  • Cyclization Step: Requires concentrated sulfuric acid or phosphorus oxychloride to facilitate ring closure .

  • Allylation: Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiol.

  • Urea Formation: Typically performed under anhydrous conditions to prevent hydrolysis of the isocyanate.

Biological Activities of Structural Analogs

Table 2: Anticonvulsant Activities of Selected 1,3,4-Thiadiazole Derivatives

CompoundED₅₀ (MES Model)Neurotoxicity
2-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-Cl-phenyl)-dihydropyridinone50 mg/kgNone
5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine30 mg/kgNone
4-[5-Benzoylamino-thiadiazol-2-yl-sulfanyl]-benzenesulfonyl chloride25 mg/kgLow

Antimicrobial and Anticancer Profiles

While data specific to the allylthio derivative are lacking, related compounds show:

  • Antibacterial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Cytotoxic Effects: IC₅₀ values of 10–20 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .

Structure-Activity Relationship (SAR) Insights

Impact of the Allylthio Group

  • Electrophilic Reactivity: The allylthio moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., kinases).

  • Lipophilicity Enhancement: The allyl chain increases logP values, potentially improving membrane permeability compared to methylthio or hydrogen substituents .

Role of the Urea Linkage

  • Hydrogen Bonding: The urea group forms hydrogen bonds with Asp-80 and Glu-81 in voltage-gated sodium channels, a mechanism observed in antiepileptic drugs like phenytoin .

  • Conformational Rigidity: Restricts rotation around the C–N bond, optimizing pharmacophore alignment for target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator